molecular formula C20H22FNO3S B11599587 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide

Cat. No.: B11599587
M. Wt: 375.5 g/mol
InChI Key: FLOIYDLLCJWVCG-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H22FNO3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a sulfone group and a fluorobenzamide moiety. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, and it exhibits notable lipophilicity due to the presence of the fluorine atom, which enhances its interaction with biological targets.

Research indicates that this compound acts as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . The modulation of these channels is significant in regulating neuronal excitability and neurotransmitter release, suggesting potential applications in treating conditions such as anxiety and depression.

Biological Activity Assessment

The biological activity of this compound has been evaluated through various studies:

1. Binding Affinity Studies

  • Binding affinity studies have demonstrated that this compound selectively interacts with GIRK channels, showing a potency comparable to other known activators. These studies are crucial for understanding its mechanism of action and therapeutic potential.

2. Case Studies

  • In a study focusing on the effects of GIRK channel modulation, the compound was shown to significantly enhance potassium ion conductance in neuronal cells, leading to decreased excitability and altered neurotransmitter release patterns. This suggests its potential use in managing hyperexcitability disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

Compound NameStructureUnique Features
N-(1,1-dioxido-tetrahydrothiophen-3-yl)-2-methylbenzamideStructureContains a methyl group instead of fluorine, affecting lipophilicity.
N-(4-fluorobenzyl)acetamideStructureLacks the tetrahydrothiophene moiety; simpler structure with different biological activity.
N-(5-(2-chlorobenzyl)sulfonyl)-4-fluorobenzamideStructureContains a chlorobenzyl substituent; used in different therapeutic contexts.

This table illustrates that the unique combination of functionalities in this compound may enhance its biological activity and selectivity towards potassium channels compared to other compounds.

Future Research Directions

Given its promising biological activity, further research is warranted to explore:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Toxicological assessments : Understanding safety profiles for clinical applications.
  • Mechanistic studies : Elucidating detailed pathways influenced by GIRK channel modulation.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-fluorobenzamide exhibit promising anticancer properties. The structural components of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study :
A study published in RSC Advances demonstrated the synthesis of various sulfonamide derivatives that showed cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. These compounds were designed as molecular hybrids, which could potentially include the structure of this compound as a scaffold for further modifications aimed at enhancing anticancer activity .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, particularly against bacterial strains. Preliminary studies suggest that it may exhibit moderate antibacterial activity.

Data Table: Antimicrobial Activity

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate

Further research is necessary to establish the efficacy of this compound compared to conventional antibiotics .

Neuroprotective Effects

Emerging studies have suggested potential neuroprotective effects of compounds structurally related to this compound. These compounds may modulate oxidative stress pathways, which are crucial in neurodegenerative diseases.

Case Study :
Research focusing on similar thiophene derivatives has indicated their ability to protect neuronal cells from oxidative damage, suggesting a potential application in treating conditions such as Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that can be tailored to enhance specific biological activities. Characterization techniques such as NMR spectroscopy and mass spectrometry are critical for confirming the structure and purity of synthesized compounds.

Properties

Molecular Formula

C20H22FNO3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-fluorobenzamide

InChI

InChI=1S/C20H22FNO3S/c1-2-15-7-9-16(10-8-15)13-22(17-11-12-26(24,25)14-17)20(23)18-5-3-4-6-19(18)21/h3-10,17H,2,11-14H2,1H3

InChI Key

FLOIYDLLCJWVCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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